N'-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
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Overview
Description
N’-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique trifluoroethoxy substituent, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nitrogen-containing compounds.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethanol and a suitable base.
N-Methylation and N,N-Diphenylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The trifluoroethoxy group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, alkoxides, and amines can be employed under appropriate conditions, such as varying pH, temperature, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilization in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group may enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-1,3,5-triazine-2,4-diamine: Lacks the trifluoroethoxy group, resulting in different chemical properties.
N’-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine: Similar structure but without the trifluoroethoxy substituent.
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine: Contains the trifluoroethoxy group but lacks the N-methyl and N,N-diphenyl groups.
Uniqueness
The presence of the trifluoroethoxy group in N’-methyl-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine imparts unique chemical properties, such as increased lipophilicity and stability, which may enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C18H16F3N5O |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
4-N-methyl-2-N,2-N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H16F3N5O/c1-22-15-23-16(25-17(24-15)27-12-18(19,20)21)26(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,22,23,24,25) |
InChI Key |
WGJONBKLHYQLDF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)OCC(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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